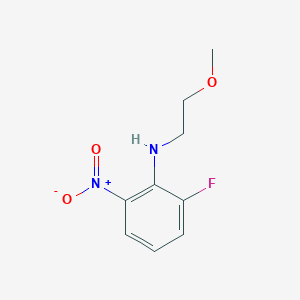

2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline

Description

Chemical Structure: 2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline (CAS: 1233951-59-1) is a fluorinated nitroaniline derivative with a molecular weight of 214.20. Its structure features a fluorine atom at the ortho position, a nitro group at the para position relative to the amine, and an N-(2-methoxyethyl) substituent .

Properties

IUPAC Name |

2-fluoro-N-(2-methoxyethyl)-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-15-6-5-11-9-7(10)3-2-4-8(9)12(13)14/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLOQVGXFJJUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the benzene ring.

Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-Fluoro-N-(2-methoxyethyl)-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Organic Synthesis

2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for further chemical modifications, making it valuable in developing new compounds with specific properties.

Pharmaceuticals

The compound shows promise in pharmaceutical applications due to its potential interactions with biological targets. Research indicates that the presence of the fluorine atom enhances binding affinity to enzymes or receptors, which could lead to the development of new therapeutic agents. For instance, it has been investigated as a potential drug candidate for inhibiting topoisomerase II, an enzyme critical in DNA replication .

Materials Science

In materials science, this compound is utilized in designing novel materials with specific electronic or optical properties. Its unique combination of substituents can impart distinct characteristics to materials, making it suitable for applications in sensors and electronic devices.

Case Studies and Research Findings

- Topoisomerase II Inhibition : A study evaluated the inhibitory activity of various derivatives of this compound against topoisomerase II, revealing promising cytotoxicity in cancer cell lines . The structure-activity relationship (SAR) highlighted that modifications at specific positions significantly influenced potency.

- Material Development : Research into the photophysical properties of related compounds suggests that incorporating fluorinated groups can enhance material stability and performance in electronic applications .

- Biochemical Characterization : Investigations into the biochemical interactions of similar compounds have shown that electron-withdrawing groups like nitro enhance activity against certain biological targets .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The methoxyethyl group in the target compound may require specialized protection/deprotection strategies during synthesis, akin to methods for N-(2-chloroethyl) nitroanilines .

- Safety Profile: Nitroaniline derivatives often lack comprehensive toxicological data (e.g., 1-(2-Amino-6-nitrophenyl)ethanone ). Handling precautions (e.g., P261: avoid inhalation ) are critical.

Biological Activity

2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₀F N₃O₂

- CAS Number : 1233951-59-1

- Molecular Weight : 201.19 g/mol

The presence of a fluorine atom, methoxyethyl group, and nitro group contributes to the compound's unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, a screening assay demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC₅₀ values of approximately 15 µM and 20 µM, respectively. These results suggest that it may serve as a lead compound for anticancer drug development .

The proposed mechanism of action involves the inhibition of specific enzymes or receptors crucial for cell proliferation. Preliminary studies suggest that this compound may interfere with the signaling pathways associated with cell survival and apoptosis, potentially through the modulation of reactive oxygen species (ROS) levels .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various nitroanilines, including this compound. The results highlighted its potential as a novel antimicrobial agent, particularly in overcoming resistance in pathogenic strains.

Case Study 2: Cancer Cell Line Sensitivity

Another investigation focused on the sensitivity of different cancer cell lines to this compound. The study found that treatment with this compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as an anticancer therapeutic agent .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | MIC (µg/mL) | IC₅₀ (µM) | Target Activity |

|---|---|---|---|

| This compound | 32 - 128 | 15 | Antimicrobial, Anticancer |

| 4-Nitroaniline | 64 - 256 | >50 | Antimicrobial |

| 3-Fluoro-4-nitroaniline | 16 - 64 | >30 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.